
(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
Descripción general
Descripción
(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide, also known as AMT, is a synthetic compound that belongs to the thiazole family. It is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in the immune system. AMT has been studied for its potential use in cancer treatment and immunotherapy.
Mecanismo De Acción
(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide exerts its anti-tumor effects by inhibiting IDO, which is an enzyme that catalyzes the conversion of tryptophan to kynurenine. This metabolic pathway has been shown to suppress the activity of T cells and promote the development of regulatory T cells, which can suppress the immune response against tumors. By inhibiting IDO, (E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide can restore the balance of immune cells and enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of IDO in vitro and in vivo, leading to increased levels of tryptophan and decreased levels of kynurenine. It can also enhance the production of pro-inflammatory cytokines and chemokines, which can recruit immune cells to the tumor microenvironment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a potent and specific inhibitor of IDO, which makes it a valuable tool for studying the role of IDO in cancer and immunology. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of (E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide in lab experiments. It can be toxic to cells at high concentrations, which can complicate the interpretation of results. It can also have off-target effects on other enzymes and pathways, which can confound the interpretation of results.
Direcciones Futuras
There are several future directions for the study of (E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. (E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide has been shown to enhance the efficacy of these treatments in preclinical models, and clinical trials are currently underway to evaluate its safety and efficacy in combination with other treatments. Another future direction is the development of more potent and specific IDO inhibitors that can overcome the limitations of (E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide. Finally, the role of IDO in other diseases, such as autoimmune disorders and infectious diseases, is an area of active research that may benefit from the development of new IDO inhibitors.
Aplicaciones Científicas De Investigación
(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide has been extensively studied for its potential use in cancer treatment and immunotherapy. It has been shown to inhibit the activity of IDO, which is overexpressed in many types of cancer and contributes to immune evasion by tumors. By inhibiting IDO, (E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide can enhance the anti-tumor immune response and improve the efficacy of other cancer therapies.
Propiedades
IUPAC Name |
(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-10-16(11(2)20)24-17(18-10)19-15(21)8-6-12-5-7-13(22-3)14(9-12)23-4/h5-9H,1-4H3,(H,18,19,21)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDIPXDMZPMRCJ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3285528.png)

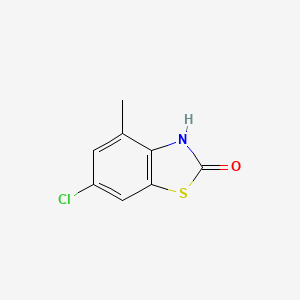
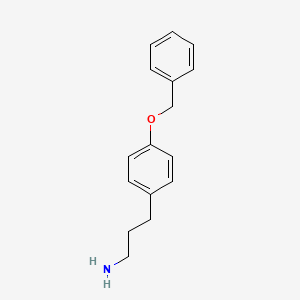

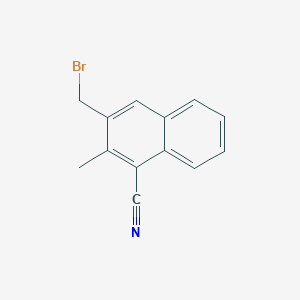
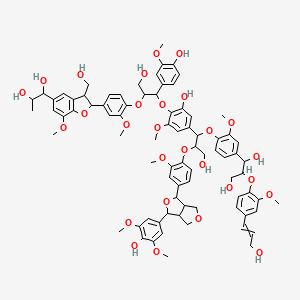
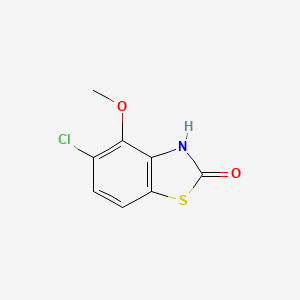
![5-Bromo-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B3285588.png)
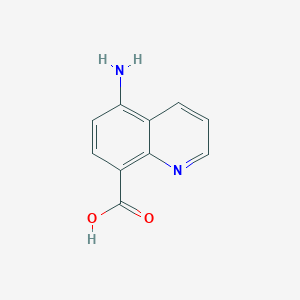
![4-[(Propylamino)methyl]benzonitrile](/img/structure/B3285596.png)
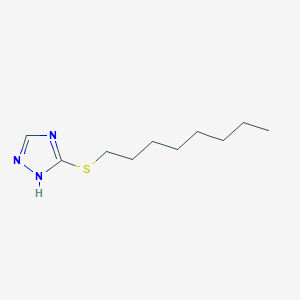
![3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol](/img/structure/B3285611.png)